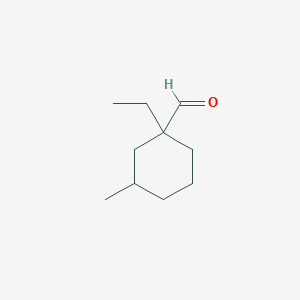
1-Ethyl-3-methylcyclohexane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-methylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C10H18O It is a derivative of cyclohexane, where an ethyl group, a methyl group, and a formyl group are attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Ethyl-3-methylcyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone followed by formylation. The reaction typically requires a strong base, such as sodium hydride, and an alkyl halide to introduce the ethyl and methyl groups. The formylation step can be achieved using reagents like formic acid or formaldehyde under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding cyclohexene derivative followed by oxidation. This method allows for large-scale production with high yield and purity. The use of catalysts such as palladium or platinum can enhance the efficiency of the hydrogenation process.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-3-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl and methyl groups can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), electrophiles (e.g., alkyl halides)
Major Products Formed
Oxidation: 1-Ethyl-3-methylcyclohexane-1-carboxylic acid
Reduction: 1-Ethyl-3-methylcyclohexane-1-methanol
Substitution: Various substituted cyclohexane derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
1-Ethyl-3-methylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3-methylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s hydrophobic cyclohexane ring allows it to interact with lipid membranes, affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-3-methylcyclohexane: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
1-Methylcyclohexane-1-carbaldehyde: Similar structure but lacks the ethyl group, resulting in different chemical and physical properties.
Cyclohexane-1-carbaldehyde: Simplest form with only the aldehyde group attached to the cyclohexane ring.
Uniqueness
1-Ethyl-3-methylcyclohexane-1-carbaldehyde is unique due to the presence of both ethyl and methyl groups along with the aldehyde group
Propiedades
Fórmula molecular |
C10H18O |
|---|---|
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
1-ethyl-3-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O/c1-3-10(8-11)6-4-5-9(2)7-10/h8-9H,3-7H2,1-2H3 |
Clave InChI |
LCJDIFMSYPRHOU-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCCC(C1)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


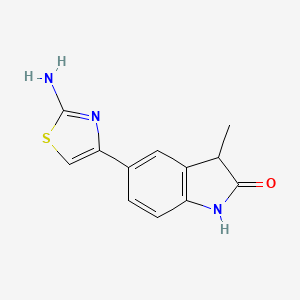
![(2S)-2-[(4-Chloropyridin-2-YL)formamido]-4-methylpentanoic acid](/img/structure/B15273317.png)
![2-Nitro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15273321.png)
amine](/img/structure/B15273331.png)
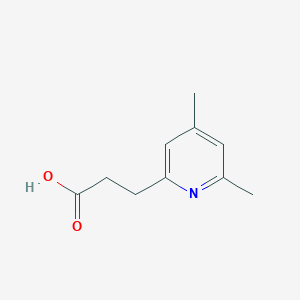
![8-O-benzyl 3-O-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate](/img/structure/B15273342.png)
![6-tert-Butyl3a-ethyloctahydropyrrolo[3,4-d]azepine-3a,6(2H)-dicarboxylate](/img/structure/B15273350.png)

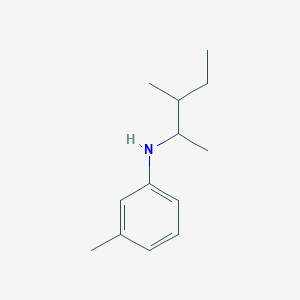
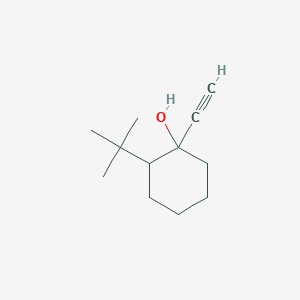
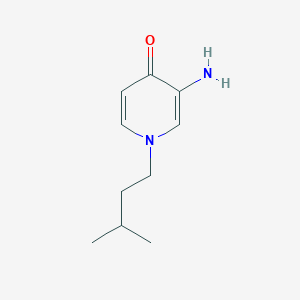
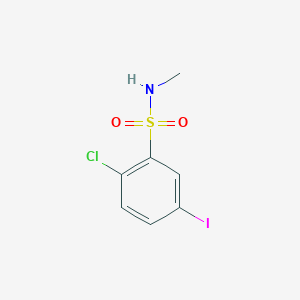

![3-[(4-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B15273411.png)
